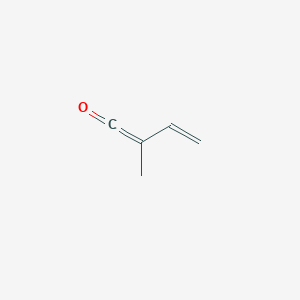
2-Methylbuta-1,3-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbuta-1,3-dien-1-one, also known as isoprene, is a volatile organic compound with the molecular formula C(_5)H(_6). It is a colorless liquid at room temperature and is highly flammable. This compound is a key building block in the production of synthetic rubber and other polymers .
準備方法
Synthetic Routes and Reaction Conditions
2-Methylbuta-1,3-dien-1-one can be synthesized through various methods. One common method involves the dehydrogenation of isopentane. This process typically requires high temperatures and the presence of a catalyst, such as chromium oxide or platinum .
Industrial Production Methods
In industrial settings, this compound is primarily produced as a byproduct of the thermal cracking of naphtha or oil. The process involves heating the feedstock to high temperatures, causing the hydrocarbons to break down into smaller molecules, including this compound .
化学反応の分析
Types of Reactions
2-Methylbuta-1,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Polymerization: It can undergo polymerization to form polyisoprene, which is the primary component of natural rubber.
Electrophilic Addition: It reacts with halogens and hydrogen halides to form addition products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and potassium permanganate.
Polymerization: Catalysts such as titanium tetrachloride and aluminum alkyls are used.
Electrophilic Addition: Halogens like chlorine and bromine, and hydrogen halides like hydrogen chloride, are used under controlled conditions.
Major Products
Oxidation: Methanal (formaldehyde) and 2-oxopropanal (pyruvaldehyde).
Polymerization: Polyisoprene.
Electrophilic Addition: Halogenated alkanes and alkenes.
科学的研究の応用
2-Methylbuta-1,3-dien-1-one has several scientific research applications:
作用機序
The mechanism of action of 2-Methylbuta-1,3-dien-1-one involves its ability to undergo polymerization and form long-chain polymers. This process is initiated by the formation of a reactive intermediate, such as a carbocation or free radical, which then propagates the polymer chain . The molecular targets and pathways involved include the interaction with catalysts and the formation of covalent bonds between monomer units .
類似化合物との比較
2-Methylbuta-1,3-dien-1-one is similar to other conjugated dienes, such as:
1,3-Butadiene: Another important monomer used in the production of synthetic rubber.
2,3-Dimethylbuta-1,3-diene: Used in the synthesis of specialized polymers.
Uniqueness
What sets this compound apart is its role as the primary building block of natural rubber and its widespread use in the production of synthetic rubber . Its unique structure allows for the formation of highly elastic polymers, making it invaluable in various industrial applications .
特性
CAS番号 |
83897-55-6 |
|---|---|
分子式 |
C5H6O |
分子量 |
82.10 g/mol |
InChI |
InChI=1S/C5H6O/c1-3-5(2)4-6/h3H,1H2,2H3 |
InChIキー |
PXMHXIKHKVXJLD-UHFFFAOYSA-N |
正規SMILES |
CC(=C=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
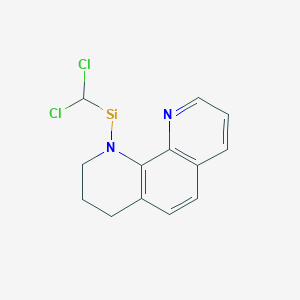
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
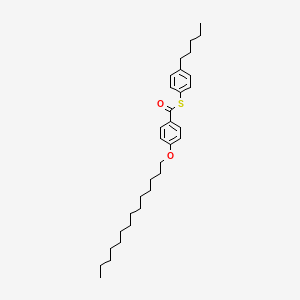
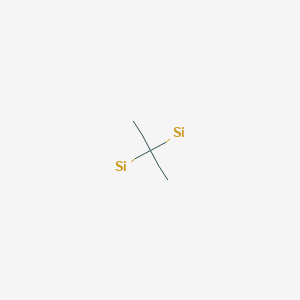
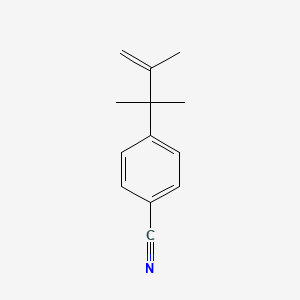
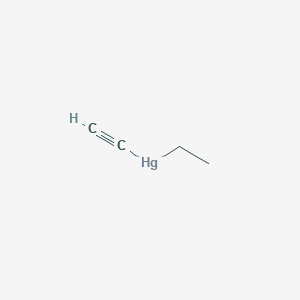

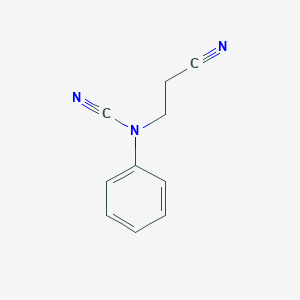
![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)
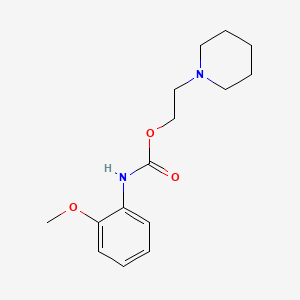
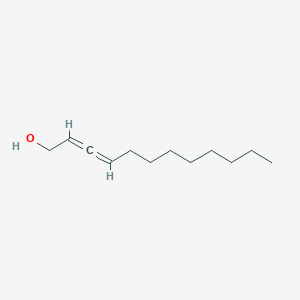
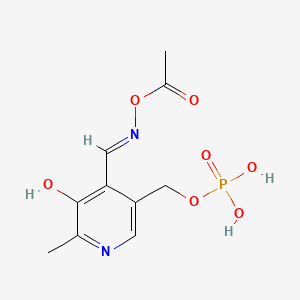
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)
